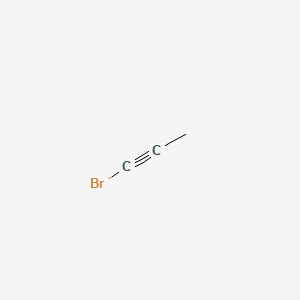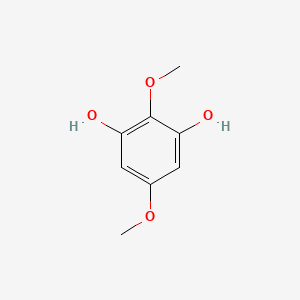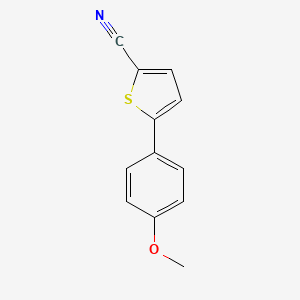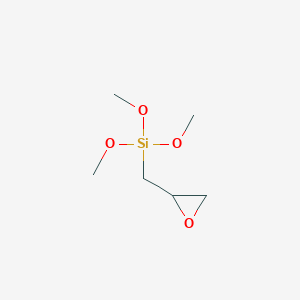
Silane, trimethoxy(oxiranylmethyl)-
Vue d'ensemble
Description
Silane, trimethoxy(oxiranylmethyl)-, also known as glycidoxypropyl trimethoxysilane, is an organosilicon compound. It is widely used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the production of advanced materials due to its ability to form strong bonds with both organic and inorganic substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, trimethoxy(oxiranylmethyl)- is typically synthesized through the reaction of glycidol with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Glycidol} + \text{Trimethoxysilane} \rightarrow \text{Silane, trimethoxy(oxiranylmethyl)-} ]
Industrial Production Methods
In industrial settings, the production of silane, trimethoxy(oxiranylmethyl)- involves the use of a fixed bed reactor. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction with glycidol. This method is efficient and suitable for large-scale production due to its simplicity and convenience .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethoxy(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Addition Reactions: Various functionalized silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, trimethoxy(oxiranylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their compatibility with biological tissues.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Mécanisme D'action
The mechanism of action of silane, trimethoxy(oxiranylmethyl)- involves the formation of covalent bonds with both organic and inorganic substrates. The compound’s trimethoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The oxirane ring can react with nucleophiles, allowing the compound to form strong bonds with a variety of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethoxy(propyl)-: Similar in structure but lacks the oxirane ring.
Silane, triethoxy(vinyl)-: Contains ethoxy groups instead of methoxy groups and a vinyl group instead of an oxirane ring.
Uniqueness
Silane, trimethoxy(oxiranylmethyl)- is unique due to its oxirane ring, which allows it to undergo ring-opening reactions with nucleophiles. This property makes it particularly valuable in applications requiring strong adhesion and compatibility with a wide range of materials .
Propriétés
IUPAC Name |
trimethoxy(oxiran-2-ylmethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4Si/c1-7-11(8-2,9-3)5-6-4-10-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZOECJMOZWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC1CO1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619104 | |
| Record name | Trimethoxy[(oxiran-2-yl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20222-57-5 | |
| Record name | Trimethoxy[(oxiran-2-yl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


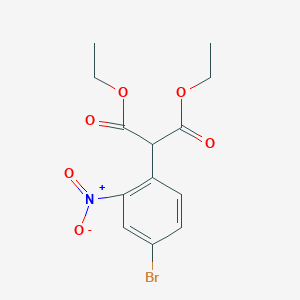
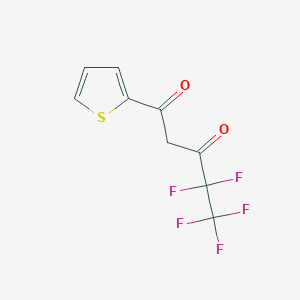
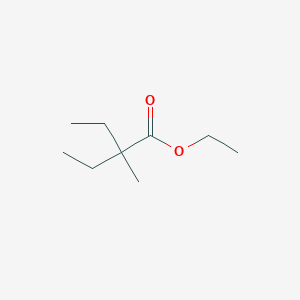
![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)
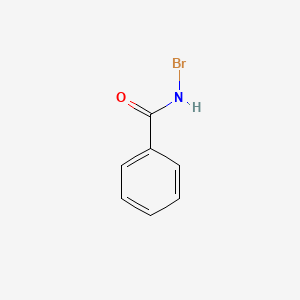
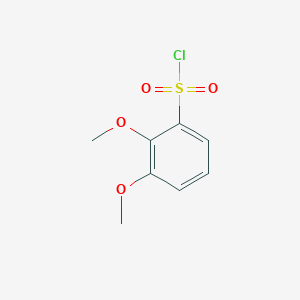

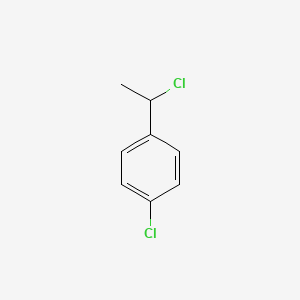
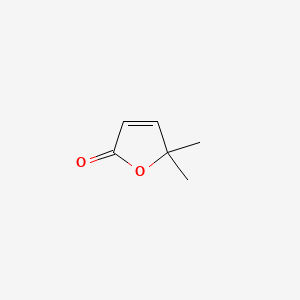
![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)
